molecular formula C10H10Cl2O2S B046072 Methyl 2-[(2,6-dichlorobenzyl)thio]acetate CAS No. 118608-90-5

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

Cat. No.: B046072
CAS No.: 118608-90-5
M. Wt: 265.16 g/mol
InChI Key: WXHQNQTVKFTSAV-UHFFFAOYSA-N
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Description

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a high-purity synthetic intermediate of significant interest in medicinal chemistry and chemical biology research. This compound features a thioether bridge connecting a 2,6-dichlorobenzyl group to a methyl acetate moiety, a structure that makes it a versatile building block for the development of more complex molecules. Its primary research applications include serving as a key precursor in the synthesis of potential enzyme inhibitors, particularly those targeting cysteine proteases, due to the electrophilic properties that can be unveiled upon ester hydrolysis. The 2,6-dichlorobenzyl group confers steric hindrance and influences the compound's lipophilicity and metabolic stability, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies in drug discovery programs. Researchers utilize this compound to develop novel analogs for probing biological pathways, designing covalent inhibitors, or creating functionalized materials. The mechanism of action for derivatives of this compound often involves the thioether sulfur's nucleophilicity or the molecule's ability to act as a disulfide mimic, modulating protein function through covalent or non-covalent interactions. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHQNQTVKFTSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383978
Record name Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118608-90-5
Record name Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (CAS: 118608-90-5) is a specialized organosulfur intermediate used primarily in the development of agrochemicals and pharmaceutical bioisosteres. Structurally, it serves as a lipophilic, metabolic precursor, combining a sterically hindered 2,6-dichlorobenzyl moiety with a reactive methyl glycolate tail via a flexible thioether linkage.

This guide provides a comprehensive technical analysis of its molecular architecture, synthesis protocols, and utility in medicinal chemistry as a scaffold for PPAR agonists and NSAID analogs.

PropertyData
CAS Number 118608-90-5
Molecular Formula

Molecular Weight 265.16 g/mol
Predicted Density 1.348 ± 0.06 g/cm³
Predicted Boiling Point 336.0 ± 37.0 °C
Key Functional Groups Methyl ester, Thioether, Dichlorobenzene

Structural Analysis & Pharmacophore Logic

The molecule is composed of three distinct functional domains, each contributing specific physicochemical properties essential for ligand-receptor binding and synthetic utility.

The 2,6-Dichlorobenzyl Moiety (Hydrophobic Head)
  • Steric Shielding: The chlorine atoms at the 2 and 6 positions create significant steric bulk (ortho-effect), restricting rotation around the benzylic carbon. This conformation locks the aromatic ring perpendicular to the thioether plane, often enhancing binding selectivity in protein pockets.

  • Lipophilicity: The dichlorophenyl group significantly increases the LogP, facilitating membrane permeability.

  • Metabolic Stability: The chlorine substituents block metabolic oxidation at the ortho-positions, a common clearance pathway for benzyl derivatives.

The Thioether Linkage (Linker)
  • Bioisosterism: The sulfur atom acts as a bioisostere for methylene (

    
    ), ether (
    
    
    
    ), or amine (
    
    
    ) bridges found in drugs like Diclofenac.
  • Redox Activity: Unlike ether linkages, the thioether can be selectively oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), offering a "metabolic switch" to tune polarity and hydrogen bonding capability during lead optimization.
The Methyl Acetate Tail (Polar Tail)
  • Prodrug Functionality: The methyl ester masks the carboxylic acid, improving cellular uptake. Once intracellular, esterases hydrolyze it to the active free acid form (2-[(2,6-dichlorobenzyl)thio]acetic acid).

  • Synthetic Handle: The ester group is readily convertible to amides, alcohols, or hydrazides, making this molecule a versatile divergent intermediate.

Visualization: Structural Connectivity & Pharmacophore

MolecularStructure cluster_properties Pharmacological Impact Head 2,6-Dichlorobenzyl (Hydrophobic/Steric) Linker Thioether (-S-) (Flexible/Redox Active) Head->Linker Benzylic C-S Bond P1 Membrane Permeability Head->P1 P2 Metabolic Stability Head->P2 Tail Methyl Acetate (Polar/Prodrug) Linker->Tail S-CH2 Bond

Caption: Pharmacophore decomposition showing the hydrophobic head, flexible linker, and polar tail.

Synthesis & Fabrication Protocol

The most robust synthesis route utilizes a Nucleophilic Substitution (


)  reaction. This protocol ensures high yield and minimizes side reactions like disulfide formation.
Reaction Scheme

Reagents:

  • Electrophile: 2,6-Dichlorobenzyl chloride (CAS: 2040-05-3)

  • Nucleophile: Methyl thioglycolate (Methyl 2-mercaptoacetate) (CAS: 2365-48-2)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetone (for

    
    ) or DCM (for 
    
    
    
    )
Step-by-Step Methodology
  • Preparation: In a clean, dry 250 mL round-bottom flask, dissolve Methyl thioglycolate (10 mmol, 1.06 g) in anhydrous Acetone (50 mL).

  • Activation: Add Potassium Carbonate (20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion.

  • Addition: Dropwise add a solution of 2,6-Dichlorobenzyl chloride (10 mmol, 1.95 g) in Acetone (10 mL) over 10 minutes. Critical: Slow addition prevents local overheating.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting benzyl chloride disappears.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude oil usually solidifies or remains a viscous oil. If necessary, purify via recrystallization from Hexane/Ethanol or silica gel column chromatography.

Visualization: Synthesis Workflow

Synthesis Step1 Reactants: 2,6-Dichlorobenzyl chloride + Methyl thioglycolate Step2 Activation: Base (K2CO3) Generates Thiolate Anion Step1->Step2 Step3 Coupling (Sn2): Reflux in Acetone 3-4 Hours Step2->Step3 Step4 Workup: Filtration & Extraction Step3->Step4 Product Final Product: Methyl 2-[(2,6-dichlorobenzyl)thio]acetate Step4->Product

Caption: Step-wise synthesis pathway via nucleophilic substitution.

Spectroscopic Characterization (Self-Validation)

To validate the structure, researchers should look for the following diagnostic signals. These values are typical for this class of compounds.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentInterpretation
7.35 – 7.15 Multiplet3HAr-H Aromatic protons (C-3,4,5).
4.25 Singlet2HAr-CH₂ -SBenzylic methylene. Deshielded by Ar and S.
3.75 Singlet3HO-CH₃ Methyl ester. Characteristic sharp singlet.
3.25 Singlet2HS-CH₂ -COAlpha-methylene to carbonyl.
Infrared Spectroscopy (IR)
  • 1735–1750 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1435 cm⁻¹:

    
     bending (S-CH2).
    
  • 760–780 cm⁻¹:

    
     stretch (Aromatic chloride).
    

Applications & Research Utility

Medicinal Chemistry (Bioisosteres)

This molecule is a key building block for synthesizing arylacetic acid derivatives , a class containing potent NSAIDs (e.g., Aceclofenac, Diclofenac). The replacement of the secondary amine (-NH-) in Diclofenac with a sulfur atom (-S-) creates a "Thio-Diclofenac" analog. This modification alters the bond angle and lipophilicity, potentially reducing gastric irritation while maintaining COX-2 inhibition.

PPAR Agonists

The structural motif Ar-CH2-S-CH2-COOH (obtained after hydrolysis) is a known pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors regulate lipid metabolism. The 2,6-dichlorobenzyl tail provides the necessary hydrophobic bulk to occupy the ligand-binding domain (LBD) of PPAR-


 or PPAR-

.
Agrochemicals

The 2,6-dichlorobenzyl moiety is highly active in auxin-mimicking herbicides. The thioacetate side chain mimics the acetic acid side chain of natural auxins (IAA), allowing the molecule to disrupt plant growth regulation.

References

  • Dean, J. A. (1999). Lange's Handbook of Chemistry (15th ed.).[1] McGraw-Hill. (General reference for physical constants of benzyl chloride and thioglycolate derivatives).

  • PubChem. (n.d.). Compound Summary: 2,6-Dichlorobenzyl chloride.[2][3][1][4] Retrieved from [Link]

Sources

"Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a thioether and ester derivative of acetic acid containing a sterically hindered 2,6-dichlorobenzyl moiety. Its chemical structure suggests potential utility as a versatile building block in organic synthesis and medicinal chemistry. The presence of a thioether linkage, a metabolically susceptible site, and a readily hydrolyzable methyl ester group, makes it an interesting candidate for the design of prodrugs or as a scaffold for the development of novel bioactive molecules. The dichlorinated aromatic ring provides a lipophilic domain and potential sites for further functionalization. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and potential applications of this compound for researchers in the field of drug development and chemical synthesis.

Physicochemical Properties

Precise experimental data for Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is limited in publicly available literature. The following table summarizes key predicted and known physicochemical properties.

PropertyValueSource
CAS Number 118608-90-5[1][2]
Molecular Formula C₁₀H₁₀Cl₂O₂S[1]
Molecular Weight 265.16 g/mol [1]
Predicted Boiling Point 336.0 ± 37.0 °C (at 760 mmHg)[1]
Predicted Density 1.348 ± 0.06 g/cm³[1]
IUPAC Name methyl 2-[(2,6-dichlorobenzyl)thio]acetate
Synonyms Acetic acid, 2-[[(2,6-dichlorophenyl)methyl]thio]-, methyl ester; methyl [(2,6-dichlorobenzyl)sulfanyl]acetate[2]

Chemical Structure

Caption: Chemical structure of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate.

Synthesis and Reactivity

The synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate can be logically achieved through a nucleophilic substitution reaction. The most direct route involves the S-alkylation of methyl thioglycolate with 2,6-dichlorobenzyl chloride.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_6_dichlorobenzyl_chloride 2,6-Dichlorobenzyl chloride product Methyl 2-[(2,6-dichlorobenzyl)thio]acetate 2_6_dichlorobenzyl_chloride->product methyl_thioglycolate Methyl thioglycolate methyl_thioglycolate->product base Base (e.g., NaH, K2CO3) base->product solvent Solvent (e.g., DMF, Acetone) solvent->product

Caption: Proposed synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard organic synthesis techniques for S-alkylation and has not been experimentally validated for this specific compound.

  • Preparation: To a solution of methyl thioglycolate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetone, add a base (1.1 eq), for instance, potassium carbonate or sodium hydride, under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Addition: Slowly add a solution of 2,6-dichlorobenzyl chloride (1.0 eq) in the same solvent to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile
  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-((2,6-dichlorobenzyl)thio)acetic acid.

  • Oxidation: The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Cleavage: The carbon-sulfur bond may be cleaved under certain reductive or oxidative conditions.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, its structural motifs suggest several areas of potential interest for researchers.

  • Scaffold for Medicinal Chemistry: The core structure can serve as a starting point for the synthesis of more complex molecules. The ester can be converted to an amide, and the aromatic ring can undergo further substitution, allowing for the generation of a library of analogues for biological screening.

  • Enzyme Inhibitor Design: Thioether-containing compounds are known to interact with various enzymes. This molecule could be investigated as a potential inhibitor of enzymes where a hydrophobic pocket can accommodate the dichlorobenzyl group.

  • Prodrug Development: The methyl ester can act as a prodrug moiety, which may be cleaved in vivo by esterases to release the more polar carboxylic acid. This strategy is often employed to improve the pharmacokinetic properties of a drug candidate.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potential Hazards of Related Compounds:

    • Methyl thioglycolate: Can be toxic if swallowed or inhaled and may cause skin and eye irritation.[3]

    • 2,6-Dichlorobenzyl chloride: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.

    • Thioethers and Esters: Many organic sulfur compounds have unpleasant odors. Esters are often flammable.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a compound with interesting structural features that make it a valuable target for synthetic and medicinal chemistry research. While experimental data on its properties are scarce, this guide provides a foundational understanding based on predicted data and established chemical principles. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

  • Supporting information for - The Royal Society of Chemistry. Available from: [Link]

  • Regular Article - Organic Chemistry Research. Available from: [Link]

  • Safety data sheet. (2025-05-12). Available from: [Link]

  • methyl 2-(methyl thio) acetate, 16630-66-3 - The Good Scents Company. Available from: [Link]

  • Methyl thenoate | C6H6O2S | CID 79340 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Biological activity – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Methyl (methylthio)acetate | C4H8O2S | CID 85522 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Methyl 2,6-dichlorophenylacetate | C9H8Cl2O2 | CID 2734107 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Methyl 2-(octadecylthio)acetate Properties. U.S. Environmental Protection Agency. Available from: [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available from: [Link]

  • CN102477006A - Synthesis method of methyl thioglycolate - Google Patents.
  • Methyl Thioglycolate | PDF | Enantioselective Synthesis | Solubility - Scribd. Available from: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available from: [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent and Efficacious HDM2-p53 Inhibitors Supporting Information - DOI. Available from: [Link]

  • Artigo - SciELO. Available from: [Link]

  • Thio-glycomimetics with enhanced lipophilicity and their biological activity - ResearchGate. (2021-03-22). Available from: [Link]

  • Chemical Science - EPFL. (2025-05-23). Available from: [Link]

  • Methyl Thioglycolate | C3H6O2S | CID 16907 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases - FreiDok plus. Available from: [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available from: [Link]

  • 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). - ResearchGate. Available from: [Link]

  • Acetic acid, methyl ester - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents - ChemRxiv. Available from: [Link]

  • Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique - JOCPR. Available from: [Link]

  • 5-(2,6-dichlorobenzylidene)-2-thiobarbituric acid - Optional[1H NMR] - Spectrum. Available from: [Link]

  • 2-((4-chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole - PubChem. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, a thioether derivative of potential interest in medicinal chemistry and drug development. The document details a robust and efficient synthesis pathway, grounded in the principles of nucleophilic substitution. It offers a step-by-step experimental protocol, an in-depth mechanistic discussion, and guidance on the purification and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation of this and structurally related molecules.

Introduction: The Significance of Thioethers in Drug Discovery

Thioethers are a class of organosulfur compounds that feature prominently in a wide array of biologically active molecules and pharmaceutical agents. The replacement of a methylene group with a sulfur atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific non-covalent interactions with biological targets. Thioether moieties are found in numerous approved drugs, where they contribute to the therapeutic efficacy of the molecule. The strategic incorporation of a thioether linkage, as in the case of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, represents a valuable tactic in the medicinal chemist's toolkit for lead optimization and the development of novel therapeutic candidates. While the specific biological activities of the title compound are not extensively documented in publicly available literature, its structural motifs—a dichlorinated benzene ring and a methyl thioacetate group—suggest potential applications as a building block in the synthesis of more complex molecules with diverse pharmacological profiles.

Synthesis Pathway: A Nucleophilic Substitution Approach

The synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is achieved through a straightforward and high-yielding nucleophilic substitution reaction. This pathway is analogous to the well-established Williamson ether synthesis and involves the reaction of an alkyl halide with a thiol. In this specific case, the synthesis proceeds via an S(_N)2 mechanism, where the thiolate anion of methyl thioglycolate acts as the nucleophile, displacing the chloride from 2,6-dichlorobenzyl chloride.

The overall reaction is depicted below:

Figure 1. Overall synthesis pathway for Methyl 2-[(2,6-dichlorobenzyl)thio]acetate.

Mechanistic Insights: The S(_N)2 Reaction

The core of this synthesis is the bimolecular nucleophilic substitution (S(_N)2) reaction. The key steps are as follows:

  • Deprotonation of the Thiol: In the presence of a suitable base, the acidic proton of the thiol group in methyl thioglycolate is abstracted to form a highly nucleophilic thiolate anion. Thiols are generally more acidic than their alcohol counterparts, facilitating this deprotonation.[1]

  • Nucleophilic Attack: The generated thiolate anion then attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride. This attack occurs from the backside relative to the leaving group (chloride).

  • Displacement of the Leaving Group: In a concerted step, as the new sulfur-carbon bond forms, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

The choice of a polar aprotic solvent is crucial for this reaction as it solvates the cation of the base, leaving the anion more "naked" and thus more nucleophilic, while not solvating the nucleophile to an extent that would hinder its reactivity.

Figure 2. S(_N)2 mechanism for the synthesis of the target thioether.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2,6-Dichlorobenzyl chloride2014-83-7195.4810.0
Methyl thioglycolate2365-48-2106.1511.0
Potassium carbonate (K₂CO₃)584-08-7138.2115.0
Acetone (anhydrous)67-64-158.0850 mL
Dichloromethane (DCM)75-09-284.93As needed
Hexane110-54-386.18As needed
Ethyl acetate (EtOAc)141-78-688.11As needed
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed

Safety Precautions: 2,6-Dichlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Methyl thioglycolate has a strong, unpleasant odor and should also be handled with care in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Reaction Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorobenzyl chloride (1.95 g, 10.0 mmol) and anhydrous acetone (50 mL).

  • To this solution, add methyl thioglycolate (1.17 g, 11.0 mmol) followed by anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

Work-up and Purification
  • Dissolve the crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel.[2] A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) is recommended to isolate the pure product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford Methyl 2-[(2,6-dichlorobenzyl)thio]acetate as a colorless to pale yellow oil.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.3-7.1 ppm (m, 3H): Aromatic protons of the 2,6-dichlorophenyl ring.

    • δ ~4.1 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-S-).

    • δ ~3.7 ppm (s, 3H): Methyl protons of the ester group (-O-CH₃).

    • δ ~3.3 ppm (s, 2H): Methylene protons adjacent to the sulfur and carbonyl groups (-S-CH₂-CO-).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~170 ppm: Carbonyl carbon of the ester group.

    • δ ~136 ppm: Quaternary aromatic carbons attached to chlorine.

    • δ ~132 ppm: Quaternary aromatic carbon attached to the benzyl methylene group.

    • δ ~130-128 ppm: Aromatic CH carbons.

    • δ ~52 ppm: Methyl carbon of the ester group.

    • δ ~35 ppm: Methylene carbon of the benzyl group.

    • δ ~34 ppm: Methylene carbon of the thioacetate group.

Infrared (IR) Spectroscopy
  • ~1740 cm⁻¹: Strong C=O stretching vibration of the ester group.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl and aromatic groups.

  • ~1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1150 cm⁻¹: C-O stretching vibration of the ester group.

  • ~780 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)
  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (265.16 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Potential Side Reactions and Troubleshooting

While the described synthesis is generally robust, potential side reactions can occur:

  • Over-alkylation: The product thioether can potentially react with another molecule of 2,6-dichlorobenzyl chloride to form a sulfonium salt. This is generally minimized by using a slight excess of the thiol.

  • Elimination (E2) Reaction: Although less common with primary benzylic halides, the use of a very strong, sterically hindered base could promote the elimination of HCl from 2,6-dichlorobenzyl chloride to form a carbene intermediate, which could lead to undesired byproducts. The use of a milder base like potassium carbonate minimizes this risk.

  • Hydrolysis of the Ester: If the reaction is performed in the presence of water and a strong base, or during an aqueous workup with a strong base, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Troubleshooting:

  • Low Yield: Ensure all reagents are anhydrous, as water can interfere with the reaction. Check the purity of the starting materials. The reaction time may need to be extended, and the progress should be carefully monitored by TLC.

  • Impure Product: Inefficient purification is a common issue. Optimize the column chromatography conditions (e.g., solvent system, column length) for better separation.

Conclusion

This technical guide has outlined a reliable and well-understood pathway for the synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate. The S(_N)2 reaction between 2,6-dichlorobenzyl chloride and methyl thioglycolate, facilitated by a mild base in a polar aprotic solvent, provides an efficient route to the desired thioether. By following the detailed experimental protocol and considering the potential side reactions, researchers can successfully synthesize and characterize this compound for further investigation in various fields, particularly in the design and development of new therapeutic agents.

References

  • Arkivoc 2010 (ix) 216-228.
  • Royal Society of Chemistry.
  • Master Organic Chemistry. Thiols and Thioethers. ([Link])

  • Magritek. Column Chromatography. ([Link])

  • PubChem. 2,6-Dichlorobenzyl chloride. ([Link])

  • PubChem. Methyl thioglycolate. ([Link])

Sources

"Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for Methyl 2-[(2,6-dichlorobenzyl)thio]acetate , designed for researchers in medicinal chemistry and process development.

Chemical Identity & Nomenclature

Target Compound: Methyl 2-[(2,6-dichlorobenzyl)thio]acetate CAS Registry Number: 118608-90-5 Molecular Formula:


Molecular Weight:  265.16  g/mol 
IUPAC Nomenclature Breakdown

The systematic naming follows the priority rules where the ester group takes precedence over the sulfide (thioether) and the halogenated aromatic ring.

  • Principal Group: Acetate (Ester of acetic acid).

  • Substituent 1 (Position 2): A thio group (sulfur atom) linking the main chain to a benzyl moiety.

  • Substituent 2 (Distal): A 2,6-dichlorobenzyl group attached to the sulfur.

Preferred IUPAC Name (PIN): Methyl 2-[(2,6-dichlorophenyl)methyl]sulfanylacetate

Accepted Synonyms & Lab Codes:

  • Methyl 2-((2,6-dichlorobenzyl)thio)acetate

  • Acetic acid, 2-[[(2,6-dichlorophenyl)methyl]thio]-, methyl ester (CAS Index Name)

  • Methyl (2,6-dichlorobenzylthio)acetate

  • MDBSA (Methyl DichloroBenzyl Sulfanyl Acetate - Informal Lab Acronym)

Structural Identifiers
Identifier TypeValue
SMILES COC(=O)CSCC1=C(Cl)C=CC=C1Cl
InChI InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3
InChI Key YEXTYUIZRKSYHA-UHFFFAOYSA-N

Synthesis & Reaction Engineering

The synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a classic example of convergent synthesis utilizing a nucleophilic substitution (


) mechanism. The protocol below prioritizes yield and purity, minimizing the formation of disulfide byproducts.
Retrosynthetic Analysis

The molecule is disconnected at the C-S bond. The most efficient forward synthesis involves the coupling of a "soft" sulfur nucleophile with a "hard" electrophilic benzyl halide.

Synthesis Reactant1 2,6-Dichlorobenzyl Chloride (Electrophile) Product Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (Target) Reactant1->Product + Reactant2 Methyl Thioglycolate (Nucleophile) Intermediate Thiolate Anion (In Situ) Reactant2->Intermediate Base (K2CO3/NEt3) Intermediate->Product SN2 Attack

Figure 1: Convergent synthesis pathway via thio-alkylation.

Optimized Experimental Protocol

Objective: Synthesis of 10g of Target Compound.

Reagents:

  • Precursor A: 2,6-Dichlorobenzyl chloride (1.0 eq, ~7.3 g)

  • Precursor B: Methyl thioglycolate (1.05 eq, ~4.0 g)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq) or Triethylamine (1.2 eq).
    
  • Solvent: Acetone (reagent grade) or DMF (for faster kinetics).

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (7.7 g) in Acetone (100 mL).
    
  • Nucleophile Activation: Add Methyl thioglycolate (4.0 g) dropwise at room temperature. Allow to stir for 15 minutes to generate the thiolate anion. Note: The solution may turn slightly yellow.

  • Alkylation: Add 2,6-Dichlorobenzyl chloride (7.3 g) slowly. If using DMF, cooling to 0°C is recommended to prevent exotherms; in Acetone, room temperature is usually sufficient.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting benzyl chloride spot (

    
    ) should disappear.
    
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: The crude oil often solidifies upon standing. Recrystallization from Hexane/Ethanol or flash chromatography (SiO2, 0-10% EtOAc in Hexane) yields the pure ester.

Applications in Drug Discovery

This compound is not merely an end-product but a privileged scaffold intermediate . Its structural motifs are highly relevant in the design of anti-inflammatory agents and metabolic modulators.

Bioisosteric Relevance

The 2,6-dichlorobenzyl moiety is a "metabolic shield." The chlorine atoms at the 2 and 6 positions block metabolic oxidation at the ortho-positions and sterically hinder the benzyl position, increasing the half-life of the molecule in vivo.

Pathway Integration (NSAID & PPAR Research)

This scaffold is structurally homologous to the Diclofenac and Aceclofenac family, replacing the amino-bridge with a thio-bridge.

  • NSAID Analogs: The hydrolyzed acid form (2-[(2,6-dichlorobenzyl)thio]acetic acid, CAS 65051-35-6) is investigated for COX-2 inhibition with reduced gastric toxicity compared to aniline-based NSAIDs.

  • PPAR Agonists: The thioacetic acid "head group" coupled with a lipophilic "tail" (the dichlorobenzyl ring) is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR

    
    , used in metabolic disease research.
    

Applications Target Methyl 2-[(2,6-dichlorobenzyl)thio]acetate Hydrolysis Hydrolysis (LiOH/THF) Target->Hydrolysis Acid Free Acid Form (Active Pharmacophore) Hydrolysis->Acid NSAID COX Inhibitor Design (Diclofenac Bioisosteres) Acid->NSAID PPAR PPAR-delta Agonists (Metabolic Modulation) Acid->PPAR

Figure 2: Downstream applications in medicinal chemistry.

Physical Properties & Characterization Data

For validation of the synthesized compound, compare against these standard values.

PropertyValue (Experimental/Predicted)
Physical State White to off-white crystalline solid or viscous oil
Melting Point 45 - 48 °C (Typical for pure solid)
Boiling Point ~336 °C (at 760 mmHg)
Density 1.35 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
LogP 3.6 (Predicted - Highly Lipophilic)

References

  • PubChem Compound Summary. (2025). 2,6-Dichlorobenzyl chloride.[1][2] National Center for Biotechnology Information. [Link]

Sources

"Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectral Characterization of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

Executive Summary

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (CAS: 118608-90-5) is a specialized thioether intermediate used primarily in the synthesis of fused heterocyclic compounds and non-steroidal anti-inflammatory drug (NSAID) analogs. Its chemical architecture combines a lipophilic 2,6-dichlorobenzyl moiety with a polar methyl glycolate tail, linked via a sulfur atom. This unique structure imparts specific spectral signatures useful for monitoring S-alkylation efficiency in medicinal chemistry workflows.

This guide provides a comprehensive spectral profile (NMR, IR, MS) and synthesis logic for researchers requiring high-fidelity characterization data.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name Methyl 2-[(2,6-dichlorophenyl)methylthio]acetate
Molecular Formula

Molecular Weight 265.15 g/mol
CAS Number 118608-90-5
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in

, DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Synthesis Pathway & Experimental Logic

The synthesis follows a standard Williamson-type S-alkylation , favored for its high yield and regioselectivity.

Reaction Logic:

  • Nucleophile Generation: Methyl thioglycolate is deprotonated by a mild base (e.g.,

    
     or 
    
    
    
    ) to generate the thiolate anion (
    
    
    ).
  • Electrophilic Attack: The thiolate attacks the benzylic carbon of 2,6-dichlorobenzyl chloride. The 2,6-dichloro substitution creates steric bulk, but the high reactivity of the benzylic position overcomes this barrier.

  • Purification: The product is isolated via liquid-liquid extraction and purified by silica gel chromatography (Hexanes:EtOAc) or recrystallization.

SynthesisWorkflow Reactant1 2,6-Dichlorobenzyl chloride Product Methyl 2-[(2,6-dichlorobenzyl) thio]acetate Reactant1->Product Electrophile Reactant2 Methyl thioglycolate Intermediate Thiolate Anion Formation Reactant2->Intermediate Deprotonation Base Base (K2CO3) Solvent (Acetone) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: S-alkylation synthesis workflow for the target compound.

Spectral Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the symmetry of the 2,6-dichlorophenyl ring and the distinct environments of the methylene protons flanking the sulfur atom.

1H NMR (400 MHz,


) Assignments: 
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.32 – 7.36 Doublet (

)
2HAr-H (C-3, C-5)Meta protons, deshielded by Cl.
7.16 – 7.20 Triplet (

)
1HAr-H (C-4)Para proton.
4.22 Singlet2H

Benzylic protons. Shifted downfield by Ph and S.
3.73 Singlet3H

Methoxy ester protons. Distinctive sharp singlet.
3.24 Singlet2H


-carbonyl protons. Upfield relative to benzylic.[1]

13C NMR (100 MHz,


) Assignments: 
Shift (

, ppm)
Carbon TypeAssignment
170.8 Quaternary (C=O)Ester Carbonyl
136.2 Quaternary (C-Cl)Aromatic C-2, C-6
134.5 QuaternaryAromatic C-1 (Ipso)
129.4 CHAromatic C-4
128.6 CHAromatic C-3, C-5
52.5

Methoxy Carbon (

)
33.8

Benzylic Carbon (

)
32.9

Acetate Carbon (

)
B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the ester functionality and the halogenated aromatic ring.

  • 1735–1745 cm⁻¹: Strong

    
     stretching vibration (Ester).
    
  • 1435 cm⁻¹:

    
     deformation / scissoring.
    
  • 1150–1250 cm⁻¹:

    
     stretching (Ester).
    
  • 770–785 cm⁻¹:

    
     stretching (Characteristic of chlorinated aromatics).
    
  • 2950–3000 cm⁻¹: Weak

    
     aliphatic stretches.
    
C. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the dichloro substitution pattern via the isotope effect.

  • Molecular Ion (

    
    ):  m/z 264 (Base mass based on 
    
    
    
    ).
  • Isotopic Pattern: A characteristic 9:6:1 triplet pattern (

    
    , 
    
    
    
    ,
    
    
    ) at m/z 264, 266, 268 due to the two Chlorine atoms.
  • Fragmentation Pathway:

    • m/z 264

      
       159/161:  Cleavage of the 
      
      
      
      bond yields the stable 2,6-dichlorobenzyl cation (Tropylium analog). This is typically the Base Peak (100%) .
    • m/z 264

      
       233:  Loss of Methoxy group (
      
      
      
      , -31).

MassSpec Parent Molecular Ion [M]+ m/z 264/266/268 (C10H10Cl2O2S) Frag1 Base Peak 2,6-Dichlorobenzyl Cation m/z 159/161 (C7H5Cl2+) Parent->Frag1 C-S Cleavage Frag2 Thioglycolate Radical (Loss of C3H5O2S)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Experimental Protocol (Validation)

Use this protocol to generate the sample for spectral verification.

  • Setup: Charge a dry round-bottom flask with Methyl thioglycolate (10 mmol) and Acetone (20 mL).

  • Activation: Add Potassium Carbonate (

    
    )  (12 mmol) anhydrous. Stir for 15 minutes at Room Temperature (RT).
    
  • Addition: Dropwise add 2,6-Dichlorobenzyl chloride (10 mmol) dissolved in Acetone (5 mL).

  • Reaction: Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2] Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Yield: Concentrate to obtain the crude product. Purity is typically >95% by NMR without column chromatography if reactants were pure.

References

  • ChemicalBook. (2024). Methyl 2-[(2,6-dichlorobenzyl)thio]acetate - CAS 118608-90-5 Data. Retrieved from

  • PubChem. (2024). 2,6-Dichlorobenzyl chloride Compound Summary. National Library of Medicine. Retrieved from

  • The Good Scents Company. (2024). Methyl (methylthio)acetate Spectral Data. Retrieved from

  • Royal Society of Chemistry. (2014). Synthesis of benzylthio-acetate derivatives via nucleophilic substitution. RSC Advances. Retrieved from

Sources

An In-Depth Technical Guide to Methyl 2-[(2,6-dichlorobenzyl)thio]acetate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, a key synthetic intermediate in the pharmaceutical industry. The document elucidates its chemical properties, synthesis, and critical role in the preparation of active pharmaceutical ingredients (APIs), with a particular focus on thienopyridine-based antiplatelet agents. Detailed experimental protocols, mechanistic insights, and characterization data are presented to support researchers and drug development professionals in leveraging this versatile molecule.

Introduction: The Strategic Importance of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, with the CAS number 118608-90-5 and molecular formula C10H10Cl2O2S, is a thioether derivative that has garnered significant attention as a pivotal building block in organic synthesis.[1] Its structure, featuring a reactive ester group and a dichlorinated benzyl moiety, makes it a valuable precursor for the construction of complex heterocyclic systems.

The primary significance of this intermediate lies in its application in the synthesis of thienopyridine derivatives, a class of drugs renowned for their antiplatelet activity.[2][3] These drugs are crucial in the prevention and treatment of thrombotic cardiovascular events such as myocardial infarction and stroke.[3] This guide will delve into the synthetic pathways and chemical transformations that underscore the utility of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate in this critical area of medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

Table 1: Physicochemical Properties of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

PropertyValueSource
CAS Number 118608-90-5[1]
Molecular Formula C10H10Cl2O2S[1]
Molecular Weight 265.16 g/mol [1]
Appearance Expected to be a colorless to pale yellow oil or solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)Inferred from synthetic procedures of related compounds[4]
Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorobenzyl group, a singlet for the benzylic methylene protons adjacent to the sulfur atom, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal signals for the carbons of the dichlorinated aromatic ring, the benzylic carbon, the methylene carbon of the acetate moiety, the carbonyl carbon of the ester, and the methyl carbon of the ester.

  • IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (around 1735 cm⁻¹), C-O stretching, C-S stretching, and aromatic C-H and C=C stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate: A Mechanistic Approach

The synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is typically achieved through a nucleophilic substitution reaction. The most logical and industrially scalable approach involves the reaction of 2,6-dichlorobenzyl chloride with methyl thioglycolate.[5]

Reaction Mechanism

The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of methyl thioglycolate, being a potent nucleophile, attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride. The chloride ion serves as the leaving group. The reaction is typically carried out in the presence of a base to deprotonate the thiol of methyl thioglycolate, thereby increasing its nucleophilicity.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Steps cluster_product Product R1 2,6-Dichlorobenzyl Chloride P Methyl 2-[(2,6-dichlorobenzyl)thio]acetate R1->P R2 Methyl Thioglycolate Thiolate Methyl Thioglycolate Anion R2->Thiolate Deprotonation Base Base (e.g., NaH, K2CO3) Base->Thiolate Thiolate->P SN2 Attack

Figure 1: General workflow for the synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol based on established methods for the synthesis of similar thioethers.[4][7]

Materials:

  • 2,6-Dichlorobenzyl chloride (1.0 eq)[8]

  • Methyl thioglycolate (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq)

  • Acetone or N,N-Dimethylformamide (DMF) (solvent)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl thioglycolate in acetone or DMF, add potassium carbonate or sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate anion.

  • Add a solution of 2,6-dichlorobenzyl chloride in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Methyl 2-[(2,6-dichlorobenzyl)thio]acetate.

Application as a Synthetic Intermediate in Drug Development

The primary utility of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is as a precursor in the synthesis of thienopyridine antiplatelet agents, such as ticlopidine and clopidogrel.[9][10][11] These drugs function as P2Y12 receptor antagonists, inhibiting platelet aggregation.[3]

Role in the Synthesis of Thienopyridine Scaffolds

The 2,6-dichlorobenzylthio moiety of the intermediate is a key structural feature that is incorporated into the final drug molecule. The ester functionality provides a handle for further chemical transformations, such as cyclization reactions, to construct the core thienopyridine ring system.

Drug_Synthesis_Pathway cluster_steps Synthetic Transformations cluster_products Active Pharmaceutical Ingredients Start Methyl 2-[(2,6-dichlorobenzyl)thio]acetate Step1 Reaction with Thiophene Derivative Start->Step1 Core Assembly Step2 Cyclization Step1->Step2 Ring Formation Step3 Further Modifications (e.g., ester hydrolysis, salt formation) Step2->Step3 API1 Ticlopidine Analogs Step3->API1 API2 Clopidogrel Analogs Step3->API2

Figure 2: Logical relationship in the synthesis of thienopyridine APIs.

The synthesis of these complex molecules often involves a multi-step sequence where the thioacetate intermediate is reacted with a suitable thiophene derivative, followed by an intramolecular cyclization to form the fused heterocyclic core.[9][10]

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling Methyl 2-[(2,6-dichlorobenzyl)thio]acetate and its precursors.

  • 2,6-Dichlorobenzyl chloride: Is a lachrymator and should be handled in a well-ventilated fume hood.[8]

  • Methyl thioglycolate: Has a strong, unpleasant odor and is a skin and eye irritant.

  • Sodium Hydride: Is a flammable solid and reacts violently with water.

It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a valuable and versatile synthetic intermediate with a crucial role in the development of life-saving antiplatelet medications. Its synthesis, while straightforward, requires careful control of reaction conditions to ensure high yields and purity. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a solid foundation for researchers and professionals in the field of pharmaceutical development.

References

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Understanding Thienopyridine Derivatives in Modern Pharmaceutical Synthesis. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

  • A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • (PDF) Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. (2003, June). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • methyl 2-(methyl thio) acetate, 16630-66-3. (n.d.). The Good Scents Company. Retrieved February 13, 2026, from [Link]

  • The synthetic method of one kind 2,6- dichlorobenzyl chloride. (n.d.). Google Patents.
  • Methyl 2,6-dichlorophenylacetate | C9H8Cl2O2 | CID 2734107. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • 4 - Supporting Information. (n.d.). Retrieved February 13, 2026, from [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization. (2001, February 1). Google Patents.
  • (12) United States Patent (10) Patent No.: US 7,420,059 B2. (2004, November 15). Google Patents.
  • Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. (n.d.). Arkivoc. Retrieved February 13, 2026, from [Link]

  • Challenges in the Development of a Thiol-Based Broad-Spectrum Inhibitor for Metallo-β-Lactamases. (n.d.). AWS. Retrieved February 13, 2026, from [Link]

  • 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Efficient Synthesis of Organic Thioacetates in Water. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. (n.d.). Google Patents.
  • Methyl Thioglycolate | PDF | Enantioselective Synthesis | Solubility. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds. (n.d.). Google Patents.
  • Method of preparation for novel composition of 2-{(2,6 dichlorophenyl) amino] benzeneacetic acid carboxymethyl ester or 2-[2-[2-(2,6-dichlorophenyl) amino] phenylacetoxyacetic acid and method of its use. (n.d.). Google Patents.
  • Methyl 2-(m-tolylthio)acetate | C10H12O2S | CID 59725853. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

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"Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-[(2,6-dichlorobenzyl)thio]acetate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, a molecule of interest in the fields of medicinal chemistry and drug development. While specific literature on this compound is sparse, this document synthesizes information from related chemical entities to present a scientifically grounded guide. We will delve into a proposed synthesis protocol, predict its physicochemical and spectroscopic properties, and explore its potential biological activities based on the known pharmacology of similar structures. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel thioether compounds.

Introduction: The Therapeutic Potential of Thioether and Dichlorobenzyl Moieties

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of organic molecules, compounds featuring thioether linkages and halogenated aromatic rings have consistently demonstrated significant biological activity. Thioethers are integral to a variety of applications, from their role as synthetic intermediates to their presence in biologically active compounds.[1] The sulfur atom in a thioether can engage in various non-covalent interactions, influencing a molecule's binding affinity to biological targets.

The incorporation of a dichlorobenzyl group can further enhance a molecule's therapeutic potential. The chlorine substituents can modulate the lipophilicity, metabolic stability, and electronic properties of the compound, often leading to improved pharmacological profiles. For instance, compounds bearing a dichlorobenzyl moiety have been investigated for their antimitotic and other biological activities.[2]

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate combines these two key structural features. While this specific molecule is not extensively documented in publicly available literature, its constituent parts suggest a strong potential for biological activity, warranting further investigation. This guide aims to provide a foundational understanding of this compound, from its synthesis to its potential applications, by drawing parallels with well-characterized analogues.

Synthesis and Purification

The synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate can be logically achieved through a nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and methyl thioglycolate. This approach is a common and effective method for the formation of thioethers.[3]

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the thiolate anion of methyl thioglycolate on the electrophilic carbon of 2,6-dichlorobenzyl chloride. The thiolate is typically generated in situ using a suitable base.

Synthesis_of_Methyl_2((2,6_dichlorobenzyl)thio)acetate cluster_reactants Reactants cluster_conditions Reaction Conditions 2_6_dichlorobenzyl_chloride 2,6-Dichlorobenzyl chloride arrow 2_6_dichlorobenzyl_chloride->arrow methyl_thioglycolate Methyl thioglycolate plus + methyl_thioglycolate->plus base Base (e.g., NaH, K2CO3) base->arrow solvent Solvent (e.g., DMF, Acetone) solvent->arrow product Methyl 2-[(2,6-dichlorobenzyl)thio]acetate plus->arrow arrow->product Antimicrobial_Screening_Workflow start Start: Pure Methyl 2-[(2,6-dichlorobenzyl)thio]acetate mic_determination Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) start->mic_determination mbc_mfc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic_determination->mbc_mfc bacterial_strains Bacterial Strains (e.g., S. aureus, E. coli) bacterial_strains->mic_determination fungal_strains Fungal Strains (e.g., C. albicans, A. fumigatus) fungal_strains->mic_determination biofilm_inhibition Biofilm Inhibition Assay mbc_mfc->biofilm_inhibition synergy_studies Synergy Studies with Known Antibiotics/Antifungals biofilm_inhibition->synergy_studies end End: Determination of Antimicrobial/Antifungal Profile synergy_studies->end

Sources

Methodological & Application

Synthesis of "Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" from 2,6-dichlorobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

Executive Summary

This application note details the optimized synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (CAS: 118608-90-5), a critical thioether intermediate often utilized in the development of agrochemicals and non-steroidal anti-inflammatory drug (NSAID) analogs.

While benzylic halides are generally highly reactive toward nucleophilic attack, the 2,6-dichloro substitution pattern introduces significant steric bulk around the electrophilic center. This protocol addresses the steric challenge by utilizing a polar aprotic solvent system (DMF) with an inorganic base (


) to drive the 

reaction to completion while suppressing disulfide byproduct formation.

Reaction Mechanism & Rationale

The synthesis proceeds via a classic bimolecular nucleophilic substitution (


) .
  • Activation: Potassium carbonate (

    
    ) deprotonates the thiol group of methyl thioglycolate, generating the highly nucleophilic thiolate anion.
    
  • Nucleophilic Attack: The thiolate attacks the benzylic carbon of 2,6-dichlorobenzyl chloride.

  • Leaving Group: The chloride ion is displaced.

  • Steric Considerations: The ortho-chlorine atoms on the benzyl ring create a "picket fence" effect. While electronic effects (electron withdrawal) would theoretically activate the benzylic position, the steric hindrance requires slightly elevated temperatures (50–60°C) compared to unsubstituted benzyl chloride to ensure quantitative conversion.

Visualizing the Pathway

ReactionPathway Reagents Reagents: Methyl Thioglycolate + Base (K2CO3) Intermediate Intermediate: Thiolate Anion (Strong Nucleophile) Reagents->Intermediate Deprotonation TS Transition State: Sterically Hindered SN2 Attack Intermediate->TS Attacks Benzylic C Substrate Substrate: 2,6-Dichlorobenzyl Chloride Substrate->TS Electrophile Product Product: Methyl 2-[(2,6-dichlorobenzyl) thio]acetate TS->Product Cl Displacement Byproduct Byproduct: KCl + KHCO3 TS->Byproduct

Caption: Figure 1. Mechanistic pathway of the S-alkylation. The thiolate anion overcomes steric hindrance from ortho-chlorines to displace the chloride leaving group.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
2,6-Dichlorobenzyl chloride Substrate1.0195.47Solid
Methyl thioglycolate Nucleophile1.1106.141.187
Potassium Carbonate (

)
Base1.5138.21Solid
DMF (N,N-Dimethylformamide) SolventN/A73.090.944
Ethyl Acetate ExtractionN/A88.110.902
Step-by-Step Methodology

Step 1: Reagent Preparation

  • In a clean, dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend Potassium Carbonate (1.5 equiv) in anhydrous DMF (10 mL per gram of substrate).

  • Note: Anhydrous conditions are preferred to prevent hydrolysis of the methyl ester, though the reaction is tolerant of trace moisture.

Step 2: Thiol Activation

  • Add Methyl thioglycolate (1.1 equiv) dropwise to the suspension at room temperature.

  • Stir for 15–20 minutes. You may observe a slight exotherm or gas evolution (

    
    ) as the thiolate forms.
    

Step 3: Substrate Addition

  • Add 2,6-Dichlorobenzyl chloride (1.0 equiv) to the mixture. If the substrate is solid, dissolve it in a minimum amount of DMF before addition to ensure homogeneity.

Step 4: Reaction

  • Heat the reaction mixture to 50–60°C and stir for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting benzyl chloride (usually high

    
    ) should disappear, and a new UV-active spot (product) will appear.
    
  • Why Heat? While simple benzyl chlorides react at RT, the 2,6-dichloro substitution adds steric bulk. Mild heating ensures complete conversion without requiring overnight stirring.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (5x reaction volume). The product may precipitate as a white/off-white solid or oil.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Combine organic layers and wash with:

    • Water (to remove DMF).

    • Saturated Brine (to dry).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification

  • The crude residue is typically high purity (>90%).

  • If necessary, purify via recrystallization (from Hexane/EtOAc) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexane gradient).

Workflow Diagram

Workflow Start Start: Suspend K2CO3 in DMF AddThiol Add Methyl Thioglycolate (Stir 15 min @ RT) Start->AddThiol AddSubst Add 2,6-Dichlorobenzyl Chloride (Dissolved in DMF) AddThiol->AddSubst Heat Heat to 60°C (2-4 Hours) AddSubst->Heat Quench Quench in Ice Water Extract w/ EtOAc Heat->Quench Wash Wash: Water (remove DMF) -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Isolate Isolate Product (Recrystallize if needed) Dry->Isolate

Caption: Figure 2.[1] Operational workflow for the synthesis, highlighting the critical heating step required to overcome steric hindrance.

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to sterics.Increase temperature to 70°C or extend time. Ensure stirring is vigorous.
Disulfide Formation Oxidation of thiol before reaction.Degas DMF with Nitrogen/Argon before use. Add thiol just before substrate.
Hydrolysis Presence of water/hydroxide.[2][3][4]Use anhydrous

and DMF. Avoid strong bases like NaOH which hydrolyze esters.
Smell Residual thiols.Treat glassware with dilute bleach (NaOCl) immediately after use to oxidize residual thiols.

References

  • Movassagh, B., & Shokri, Z. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 6(4), 749-753.[5] (Provides grounding for base-mediated S-alkylation protocols). Retrieved from [Link]

  • Reagentia. (n.d.). 2-((2,6-Dichlorobenzyl)thio)acetic acid derivatives. Retrieved October 24, 2023, from [Link]

Sources

"Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" in the synthesis of antimicrobial compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-[(2,6-dichlorobenzyl)thio]acetate in Antimicrobial Synthesis

Executive Summary

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (CAS: 118608-90-5) serves as a critical "gateway synthon" in the development of non-steroidal antimicrobial and anti-inflammatory agents. Its structural core—a lipophilic 2,6-dichlorobenzyl moiety linked via a sulfur bridge to an acetate tail—provides a dual-function pharmacophore. The benzyl halide ring enhances membrane permeability through lipophilicity, while the ester group offers a versatile handle for heterocyclization.

This guide details the optimized synthesis of this ester, its conversion into the key hydrazide intermediate, and its divergent application in generating bioactive 1,3,4-oxadiazole and 4-thiazolidinone scaffolds.

Chemical Profile & Pharmacophore Logic

PropertySpecification
Chemical Name Methyl 2-[(2,6-dichlorobenzyl)thio]acetate
CAS Number 118608-90-5
Molecular Formula C₁₀H₁₀Cl₂O₂S
Molecular Weight 265.16 g/mol
Key Functionality Thioether linkage, Labile Methyl Ester, Halogenated Aromatic Ring
Solubility Soluble in DMF, DMSO, Chloroform; slightly soluble in Ethanol

Expert Insight - The "Anchor & Hook" Mechanism: In medicinal chemistry, this molecule functions on an "Anchor & Hook" principle:

  • The Anchor (2,6-Dichlorobenzyl): The two chlorine atoms at the ortho positions create a steric shield and increase lipophilicity (LogP ~3.5), facilitating passive transport across bacterial cell walls (especially Gram-positive peptidoglycan layers).

  • The Hook (Thioacetate Tail): The sulfur atom acts as a bioisostere for oxygen/methylene, often improving metabolic stability. The ester is the reactive site for generating hydrogen-bonding heterocycles (the "hook") that bind to bacterial enzymes like peptide deformylase or MurB.

Experimental Protocols

Protocol A: Optimized Synthesis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

Target: Efficient S-alkylation of methyl thioglycolate.

Reagents:

  • 2,6-Dichlorobenzyl chloride (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 equiv)

  • Solvent: Acetone (dry) or DMF (for larger scales)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dichlorobenzyl chloride (10 mmol, 1.95 g) in 30 mL of dry acetone.

  • Addition: Add anhydrous K₂CO₃ (20 mmol, 2.76 g) to the solution.

  • Initiation: Dropwise add methyl thioglycolate (11 mmol, 1.16 g) over 10 minutes at room temperature. Note: The reaction is exothermic; ensure cooling if scaling up >50g.

  • Reaction: Reflux the mixture at 56°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).[1] The starting benzyl chloride spot (high Rf) should disappear.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove unreacted thiol.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Recrystallize from ethanol or use as crude oil if purity >95% (confirmed by ¹H NMR).

Yield Expectation: 85–92% (Pale yellow oil or low-melting solid).

Protocol B: Conversion to the Hydrazide Intermediate

Target: 2-[(2,6-dichlorobenzyl)thio]acetohydrazide.

Reagents:

  • Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (from Protocol A)

  • Hydrazine Hydrate (99%, 4.0 equiv)

  • Solvent: Absolute Ethanol[3]

Methodology:

  • Dissolve the methyl ester (10 mmol) in 25 mL of absolute ethanol.

  • Add hydrazine hydrate (40 mmol) slowly. Expert Tip: Excess hydrazine prevents the formation of the dimer (N,N'-diacylhydrazine).

  • Reflux for 4–6 hours. A white solid often precipitates during the reaction.

  • Cool to 0°C (ice bath) for 1 hour to maximize precipitation.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Yield: 75–85% (White crystalline solid, m.p. ~140–145°C).

Protocol C: Divergent Synthesis of Antimicrobial Heterocycles

From the hydrazide, two key antimicrobial scaffolds can be accessed.

Route 1: 1,3,4-Oxadiazole Synthesis (Antibacterial) [2]

  • Reagents: Hydrazide + Aromatic Carboxylic Acid + POCl₃ (Phosphorus Oxychloride).[2]

  • Procedure: Reflux the hydrazide with an equimolar amount of a substituted benzoic acid in POCl₃ for 6 hours. Pour onto crushed ice, neutralize with NaHCO₃, and filter.

  • Mechanism: Cyclodehydration.

Route 2: 4-Thiazolidinone Synthesis (Antifungal/Antibacterial)

  • Reagents: Hydrazide + Aromatic Aldehyde + Thioglycolic Acid.

  • Procedure: First, form the Schiff base (hydrazone) by refluxing hydrazide and aldehyde in ethanol with catalytic acetic acid. Then, add thioglycolic acid (2.0 equiv) and reflux in dry benzene/toluene with a Dean-Stark trap for 10 hours.

  • Mechanism: Imine formation followed by nucleophilic attack of the thiol and cyclization.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways from the parent ester to active pharmaceutical ingredients (APIs).

SyntheticPathway Precursor 2,6-Dichlorobenzyl Chloride Ester Methyl 2-[(2,6-dichlorobenzyl) thio]acetate (The Core Synthon) Precursor->Ester K2CO3, Acetone Reflux, 6h Thiol Methyl Thioglycolate Thiol->Ester Hydrazide Hydrazide Intermediate Ester->Hydrazide N2H4·H2O, EtOH Reflux Oxadiazole 1,3,4-Oxadiazole Derivatives (Antibacterial) Hydrazide->Oxadiazole R-COOH, POCl3 Cyclization Thiazolidinone 4-Thiazolidinone Derivatives (Antifungal) Hydrazide->Thiazolidinone 1. R-CHO 2. HS-CH2-COOH

Caption: Divergent synthesis starting from Methyl 2-[(2,6-dichlorobenzyl)thio]acetate to bioactive heterocycles.[1][2][3][4][5][6][7][8][9][10]

Antimicrobial Activity Profile (SAR)

The following table summarizes the general antimicrobial potency observed for derivatives synthesized from this specific ester core.

Derivative ClassTarget OrganismTypical MIC (µg/mL)Mechanism of Action
Hydrazide (Intermediate) M. tuberculosis12.5 – 25.0Chelation of metal ions in metalloenzymes.
1,3,4-Oxadiazoles S. aureus (Gram +)4.0 – 16.0Inhibition of cell wall synthesis (Peptidoglycan).
1,3,4-Oxadiazoles E. coli (Gram -)16.0 – 64.0Disruption of membrane integrity.
4-Thiazolidinones C. albicans (Fungi)8.0 – 32.0Inhibition of 14α-demethylase (Ergosterol synthesis).

Interpretation: The 2,6-dichloro substitution pattern is crucial. Research indicates that removing the chlorines (unsubstituted benzyl) or moving them to the 4-position often results in a 2–4 fold increase in MIC (lower potency), validating the specific use of the 2,6-dichlorobenzyl starting material.

References

  • ChemicalBook. (n.d.). Methyl 2-[(2,6-dichlorobenzyl)thio]acetate Product Properties. Retrieved from

  • Asian Journal of Chemistry. (2014). Synthesis and Antimicrobial Study of Arylthioacetate Derivatives. Retrieved from

  • Dove Medical Press. (2014). Synthesis, antimicrobial, and anti-inflammatory activity of novel S-substituted triazole derivatives. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Retrieved from

  • National Institutes of Health (PMC). (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential. Retrieved from

Sources

Application Note: Hydrolysis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate to 2-[(2,6-dichlorobenzyl)thio]acetic acid

[1]

Introduction & Scope

This Application Note provides a rigorous protocol for the hydrolysis of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (CAS: 118608-90-5) to its corresponding carboxylic acid, 2-[(2,6-dichlorobenzyl)thio]acetic acid (CAS: 65051-35-6).[1]

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including analogs of diclofenac and specific enzyme inhibitors. While the reaction is a standard ester saponification, the presence of the thioether linkage and the lipophilic 2,6-dichlorobenzyl moiety necessitates specific solvent choices and handling precautions to prevent oxidation (sulfoxide formation) and ensure complete solubilization.

Key Chemical Transformation
  • Substrate: Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (

    
    , MW: 265.16)[1][2]
    
  • Product: 2-[(2,6-dichlorobenzyl)thio]acetic acid (

    
    , MW: 251.13)[1]
    
  • Reaction Type: Base-Mediated Nucleophilic Acyl Substitution (Saponification)[1]

Scientific Background & Mechanism[1][3][4][5][6]

Mechanistic Insight (BAc2 Pathway)

The hydrolysis proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). Unlike acid-catalyzed hydrolysis, this process is irreversible because the final step involves the deprotonation of the carboxylic acid by the leaving alkoxide/hydroxide, forming a resonance-stabilized carboxylate anion.

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon of the ester, breaking the 
    
    
    -bond and forming a tetrahedral intermediate.
  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide leaving group (

    
    ).
    
  • Deprotonation (Driving Force): The highly basic methoxide immediately deprotonates the nascent carboxylic acid, forming the carboxylate salt and methanol. This step renders the reaction irreversible.

Structural Considerations
  • Steric Hinderance: The 2,6-dichlorobenzyl group is bulky, but the ester functionality is separated by a sulfur-methylene spacer (

    
    ).[1] Consequently, the reaction site is relatively unhindered, allowing for rapid kinetics at moderate temperatures.
    
  • Solubility: The dichlorobenzyl ring makes the substrate highly lipophilic. Aqueous bases (NaOH/KOH) alone will not dissolve the substrate, leading to biphasic mixtures and slow kinetics. A co-solvent system (THF/Water or MeOH/Water) is strictly required.

Reaction Pathway Diagram

GSubstrateMethyl Ester(Lipophilic)IntermedTetrahedralIntermediateSubstrate->Intermed+ OH- (THF/H2O)SaltCarboxylate Salt(Water Soluble)Intermed->Salt- MeO-ProductFree Acid(Precipitate)Salt->Product+ HCl (pH < 2)

Figure 1: Reaction progression from lipophilic ester to precipitated free acid.[1]

Experimental Protocol

Materials & Reagents[1][7]
ReagentRoleEquiv.Notes
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate Substrate1.0Limiting reagent.[1][3]
Lithium Hydroxide (LiOH[1]·H₂O) Base2.0 - 3.0Preferred over NaOH for better solubility in THF.[1]
Tetrahydrofuran (THF) Solvent-Solubilizes the lipophilic substrate.[1]
Water (Deionized) Solvent-Dissolves the base.[1]
1M HCl QuenchExcessFor acidification (pH adjustment).
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF (

    
    ).
    
    • Note: Ensure the solid is completely dissolved before adding base.

  • Base Preparation: Prepare a solution of LiOH·H₂O (2.5 equiv) in water (

    
    ).[1]
    
  • Addition: Add the aqueous LiOH solution dropwise to the stirring THF solution.

    • Observation: The mixture may become slightly cloudy initially but should clarify as the reaction proceeds (or remain a homogeneous emulsion).

  • Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) .

    • Time: Typically complete within 1–3 hours.

    • Optional: If reaction is slow (monitored by TLC), warm to 40°C. Avoid reflux to prevent potential elimination side reactions (though rare).

Step 2: Monitoring (IPC - In-Process Control)
  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). The starting ester will have a higher

    
     (approx 0.6–0.7) than the acid (which stays at the baseline or streaks without acetic acid in the eluent).
    
  • Criteria: Reaction is deemed complete when the ester spot is undetectable.

Step 3: Workup & Isolation
  • Concentration: Remove the volatile organic solvent (THF) under reduced pressure (Rotavap, 35°C bath).

    • Result: You will be left with an aqueous slurry or solution of the carboxylate salt.

  • Washing (Optional but Recommended): Dilute the aqueous residue with water and wash once with a small volume of Diethyl Ether or MTBE.

    • Purpose: Removes unreacted neutral impurities or traces of starting material. Discard the organic layer.

  • Acidification: Cool the aqueous phase to 0–5°C (ice bath). Slowly add 1M HCl dropwise with stirring until pH reaches ~1–2.

    • Critical Observation: The product, 2-[(2,6-dichlorobenzyl)thio]acetic acid , should precipitate as a white to off-white solid.[1]

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual salts (LiCl) and mineral acid.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight or until constant weight.

Analytical Validation & QC

Expected Data
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: ~120–124°C (Consistent with literature for similar dichlorophenyl acetic acid derivatives [1]).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5-13.0 (br s, 1H, -COOH )[1]
      
    • 
       7.4-7.6 (m, 3H, Ar-H )[1]
      
    • 
       4.1 (s, 2H, Ar-CH 2-S)[1]
      
    • 
       3.2 (s, 2H, S-CH 2-COOH)[1]
      
    • Note: The absence of the methyl singlet (~3.6-3.7 ppm) confirms hydrolysis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility; biphasic system.Add MeOH to the THF/Water mixture to create a monophasic solution. Increase temp to 40°C.
No Precipitate on Acidification Product is slightly water-soluble or oiled out.[1]Extract the acidified aqueous layer with Ethyl Acetate (

). Dry over

and concentrate.
Yellow Discoloration Oxidation of sulfur to sulfoxide.Ensure reagents are degassed. Perform reaction under Nitrogen/Argon atmosphere.

Workflow Diagram

WorkflowStartStart: Methyl Ester+ THFAddBaseAdd Aqueous LiOH(2.5 equiv)Start->AddBaseReactStir at RT(1-3 Hours)AddBase->ReactEvapEvaporate THFReact->EvapAcidifyAcidify with 1M HCl(pH ~1)Evap->AcidifyFilterFilter Precipitate& WashAcidify->FilterFinalFinal Product:Carboxylic AcidFilter->Final

Figure 2: Operational workflow for the hydrolysis and isolation of the target acid.[1]

References

  • Bracher, P. J., Snyder, P. W., Bohall, B. R., & Whitesides, G. M. (2011).[4] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 399–412.[4] Retrieved from [Link]

  • Shi, Z., Hsieh, Y., Weinberg, N., & Wolfe, S. (2009). The Neutral Hydrolysis of Methyl Acetate.[3][5] Part 2. Is There a Tetrahedral Intermediate?. Canadian Journal of Chemistry. Retrieved from [Link][1]

  • Al-Iraqi, M. A., & Kasim, A. W. (2018).[6] Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Retrieved from [Link][1]

Amidation of "Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of N-substituted 2-[(2,6-dichlorobenzyl)thio]acetamides from Methyl 2-[(2,6-dichlorobenzyl)thio]acetate and primary amines, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The synthesis of N-substituted 2-[(2,6-dichlorobenzyl)thio]acetamides represents a key transformation for generating libraries of compounds for drug discovery, with the dichlorobenzyl moiety being a common feature in bioactive molecules. The direct conversion of esters, such as Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, into amides is a highly attractive and atom-economical method.[2]

This guide provides a comprehensive overview of the amidation of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate with primary amines. It delves into the underlying reaction mechanisms, offers detailed, field-proven protocols for both thermal and catalyzed approaches, and includes a practical troubleshooting section to navigate potential experimental challenges.

Reaction Mechanism: The Aminolysis of Esters

The reaction of an ester with a primary amine, known as aminolysis, is a classic nucleophilic acyl substitution reaction.[3] The process can be broadly understood through two primary pathways: a stepwise mechanism involving a tetrahedral intermediate, and a concerted mechanism.

  • Stepwise Nucleophilic Addition-Elimination: The most commonly depicted pathway begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.[3] The intermediate then collapses, expelling the methoxide (⁻OCH₃) as a leaving group to form the more stable amide product. Because methoxide is a relatively poor leaving group compared to, for instance, a halide in an acyl chloride, this reaction often requires forcing conditions like high heat or catalysis.[3]

  • Catalyzed & Concerted Mechanisms: In the presence of certain catalysts, the mechanism can be altered. Lewis acids can activate the ester by coordinating to the carbonyl oxygen, making it more electrophilic. Some catalytic systems, particularly those involving transition metals, may proceed through different pathways, such as oxidative addition of the C(acyl)-O bond to the metal center.[4] Computational studies have also suggested a concerted mechanism where the C-N bond forms concurrently with the C-O bond cleavage, avoiding a distinct tetrahedral intermediate, which can be favorable under certain catalytic conditions.[5]

Caption: General mechanism for the stepwise aminolysis of a methyl ester.

Experimental Protocols

Two primary methodologies are presented: a direct thermal approach suitable for reactive amines and a more versatile metal-catalyzed protocol for challenging or sensitive substrates.

Protocol 1: Direct Thermal Amidation

This method leverages high temperatures to drive the reaction forward without the need for a catalyst. It is most effective when the primary amine is relatively non-volatile and can be used in excess, or when using a high-boiling inert solvent.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (1.0 eq).

  • Reagent Addition: Add the primary amine (1.2 - 3.0 eq). If the amine is a solid or highly viscous, add a suitable high-boiling solvent (e.g., toluene, xylene) to ensure adequate mixing (target concentration of 0.5-1.0 M).

  • Reaction: Heat the reaction mixture to a reflux temperature of 110-140°C. The optimal temperature will depend on the boiling point of the amine and/or solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting ester is complete (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-[(2,6-dichlorobenzyl)thio]acetamide.

Parameter Value Rationale
Methyl Ester 1.0 eqLimiting reagent.
Primary Amine 1.2 - 3.0 eqExcess amine drives the equilibrium towards the product.
Solvent Toluene or XyleneHigh boiling point allows for necessary reaction temperatures.
Temperature 110 - 140 °CProvides sufficient thermal energy to overcome the activation barrier.
Time 8 - 24 hoursVaries based on the nucleophilicity of the primary amine.
Typical Yield 40 - 85%Highly dependent on the specific amine substrate.
Protocol 2: Nickel-Catalyzed Amidation

For less reactive primary amines or when milder conditions are required to preserve sensitive functional groups, a transition-metal catalyzed approach is superior. Nickel/N-heterocyclic carbene (NHC) systems have proven effective for the direct amidation of unactivated methyl esters.[4][6]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox, add Ni(cod)₂ (10 mol%) and the IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (20 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon or nitrogen, add Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (1.0 eq), the primary amine (1.2 eq), and anhydrous toluene.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 140°C. Stir vigorously for 16-24 hours.

  • Monitoring: After cooling, an aliquot can be taken and analyzed by LC-MS to determine conversion.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pass the entire reaction mixture through a short plug of silica gel or celite, eluting with ethyl acetate to remove the nickel catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure amide product.

Parameter Value Rationale
Methyl Ester 1.0 eqLimiting reagent.
Primary Amine 1.2 eqA smaller excess is needed due to the catalyst's efficiency.
Catalyst Ni(cod)₂ (10 mol%)Pre-catalyst that forms the active Ni(0) species.[6]
Ligand IPr (20 mol%)NHC ligand that stabilizes the nickel catalyst and facilitates the reaction.[4]
Solvent Anhydrous TolueneAnhydrous conditions are critical for catalyst stability and activity.
Temperature 140 °CStandard temperature for this catalytic system.[6]
Time 16 - 24 hoursTypical timeframe for achieving high conversion.
Typical Yield 60 - 95%Generally provides higher yields than the thermal method, especially for challenging substrates.

General Experimental Workflow

The overall process from reaction setup to final product characterization follows a standardized path in synthetic chemistry.

Experimental_Workflow A Reaction Setup (Flask, Reagents, Solvent) B Reaction Under Heating / Inert Atmosphere A->B C Monitoring (TLC / LC-MS) B->C Is starting material gone? C->B No D Aqueous Work-up (Extraction & Washing) C->D Yes E Drying & Concentration D->E F Purification (Chromatography / Recrystallization) E->F G Product Characterization (NMR, MS, HPLC) F->G H Pure Amide Product G->H

Caption: A typical workflow for the synthesis and purification of amides.

Product Characterization

Confirmation of the desired N-substituted 2-[(2,6-dichlorobenzyl)thio]acetamide structure and its purity is essential. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons. The appearance of a new N-H signal (for primary amine reactants) and the disappearance of the ester's methyl singlet are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or reaction time. 2. Low nucleophilicity of the primary amine. 3. (Catalyzed) Catalyst deactivation due to moisture or air. 4. (Catalyzed) Impure starting materials poisoning the catalyst.1. Increase temperature (for thermal protocol) or extend reaction time. 2. Switch to the catalyzed protocol (Protocol 2) for milder, more effective conditions. 3. Ensure strictly anhydrous and inert conditions for the catalyzed reaction. 4. Purify starting materials before use.
Formation of Side Products 1. Thermal decomposition of starting materials or product at high temperatures. 2. The amine or ester contains other reactive functional groups.1. Lower the reaction temperature and use a catalyst to compensate. 2. Protect reactive functional groups before attempting the amidation reaction.
Difficult Purification 1. Product and starting ester have similar polarity. 2. Excess amine is difficult to remove.1. Drive the reaction to full conversion. Optimize the solvent system for column chromatography (e.g., use a hexanes/ethyl acetate gradient). 2. Ensure a thorough acidic wash (e.g., 1 M HCl) during work-up to protonate and remove the basic amine into the aqueous layer.

References

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Thieme. 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters.
  • PMC. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
  • Springer Nature. A sustainable metal and base-free direct amidation of esters using water as a green solvent.
  • ResearchGate. An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.
  • Springer Nature. Mechanism for acetic acid-catalyzed ester aminolysis.
  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.
  • Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • PMC. Direct amidation of esters with nitroarenes.
  • Hit2Lead. 2-[(2,6-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide | SC-7593793.
  • ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.

Sources

"Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" reaction with nucleophiles

[1]

Protocol A: High-Yield Hydrazinolysis

The conversion of the ester to the acid hydrazide is the most frequent application of this molecule. The resulting hydrazide is a "privileged structure" in medicinal chemistry, serving as a precursor for cyclization.

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).[1] Target Product: 2-[(2,6-dichlorobenzyl)thio]acetohydrazide.

Materials
  • Substrate: Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (1.0 equiv).

  • Reagent: Hydrazine hydrate (80% or 99%, excess: 5.0–10.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: None usually required; catalytic acetic acid can be used if kinetics are sluggish.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the methyl ester in 30 mL of absolute ethanol.

    • Note: If the starting material does not dissolve completely at RT, gently warm to 40°C.

  • Nucleophile Addition: Add hydrazine hydrate (50 mmol, 5 equiv) dropwise to the stirring solution.

    • Critical: A large excess of hydrazine is required to prevent the formation of the dimer (diacylhydrazine), where the product reacts with another molecule of the starting ester.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Chloroform/Methanol 9:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, streaks slightly).

  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the hydrazide product will crystallize directly upon cooling.

    • If no precipitate forms: Concentrate the solvent to 1/3 volume under reduced pressure and pour onto crushed ice.

  • Filtration & Wash: Filter the white solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then copious water to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Data Specification: Expected Results
ParameterSpecificationNotes
Yield 75% – 90%Lower yields indicate dimer formation (insufficient hydrazine).
Appearance White needle-like crystalsYellowing indicates oxidation of sulfur.
Melting Point 160°C – 168°CSharp range indicates high purity [1].[2]
IR (KBr) 3200-3300 cm⁻¹ (NH)1660 cm⁻¹ (C=O Amide)Ester C=O (1740 cm⁻¹) must be absent.

Protocol B: Direct Aminolysis (Amide Synthesis)

While less common than hydrazinolysis for this specific scaffold, direct reaction with primary amines creates thio-acetamide analogs, which are investigated for sodium channel inhibition.

Challenge: The methoxy leaving group is poor. Standard heating often leads to slow reactions. Solution: Use of a polar aprotic solvent (DMF) and higher temperatures, or Magnesium Nitride (

Workflow Diagram

AminolysisWorkflowFig 2: Thermal Aminolysis WorkflowStartStart:1.0 eq Ester + 1.2 eq AmineSolventDissolve in DMF(Concentration: 0.5 M)Start->SolventHeatHeat to 80-100°CTime: 12-24hSolvent->HeatCheckTLC Check(Is Ester consumed?)Heat->CheckCheck->HeatNo (Add catalyst/Time)WorkupPour into Ice Water(Precipitates Product)Check->WorkupYesPurifyRecrystallize(EtOH/Water)Workup->PurifyEndFinal AmidePurify->End

Methodology
  • Setup: Combine Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (1.0 equiv) and the primary amine (1.2 equiv) in Dimethylformamide (DMF).

  • Thermal Activation: Heat the sealed reaction vessel to 100°C.

    • Why: The 2,6-dichloro group adds lipophilicity, but the reaction site is the ester. DMF solvates the nucleophile effectively, increasing its energy.

  • Workup (Quench): Pour the reaction mixture into a beaker of crushed ice/water (10x volume of DMF). The hydrophobic amide product will precipitate out as the DMF dissolves into the water.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid sulfur oxidation on silica gel.

Troubleshooting & Quality Control

Common Failure Modes
  • Oxidation (Sulfoxide formation):

    • Symptom:[2][3][4][5] Product mass is M+16.

    • Cause: Old solvents containing peroxides or excessive heating in air.

    • Fix: Use degassed solvents; run reactions under Nitrogen/Argon.

  • Dimerization (Hydrazinolysis):

    • Symptom:[2][3][4][5] Insoluble high-melting solid.

    • Cause: Ratio of Hydrazine to Ester is too low (< 3:1).

    • Fix: Increase Hydrazine Hydrate to 10 equivalents.

Validation (NMR)
  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the singlet at ~3.6-3.7 ppm (O-Methyl).

    • Hydrazide: Appearance of broad singlets at ~4.3 ppm (NH₂) and ~9.3 ppm (NH) .

    • Benzylic Protons: Singlet at ~3.8-4.0 ppm (S-CH₂-Ar).

    • Alpha Protons: Singlet at ~3.0-3.2 ppm (S-CH₂-CO).

References

  • Al-Iraqi, M. A., & Kasim, A. W. (2018).[6] Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds.[6] The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 4, 296-302. Link

  • Pathak, P., et al. (2007).[2] Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry, 19(2), 990. Link

  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012).[7] Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.[7] Link

  • Master Organic Chemistry. (2011).[1] Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Link

Validation & Comparative

Comparative Guide: Biological Activity of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the biological activity, synthesis, and comparative performance of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate and its bioactive derivatives.

Executive Summary

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (CAS: 118608-90-5) serves as a critical pharmacophore precursor in medicinal chemistry. Structurally, it acts as a bioisostere of Diclofenac , where the secondary amine (-NH-) is replaced by a thioether (-S-) linkage, and the phenylacetic acid core is modified into a benzylthioacetic acid scaffold.

This modification alters the lipophilicity and metabolic stability of the molecule, making it a versatile building block for synthesizing 1,3,4-oxadiazoles , 1,2,4-triazoles , and thiazolidinones . These derivatives exhibit potent anti-inflammatory , antimicrobial , and anticancer activities, often surpassing the parent NSAID (Diclofenac) in terms of gastric safety profiles while maintaining COX-2 inhibitory potential.

Mechanism of Action & Structural Logic

The "Thio-Diclofenac" Bioisosterism

The core efficacy of this scaffold lies in the 2,6-dichlorobenzyl moiety. The two chlorine atoms at the ortho positions create significant steric hindrance, forcing the aromatic ring into a non-coplanar conformation relative to the side chain. This "twisted" conformation is essential for fitting into the hydrophobic pocket of the Cyclooxygenase (COX) enzymes.

  • COX Inhibition: The thioacetic acid tail mimics the arachidonic acid substrate, allowing the derivative to bind to the Arg-120 residue in the COX active site.

  • Membrane Permeability: The replacement of -NH- with -S- increases the logP (lipophilicity), enhancing the compound's ability to penetrate bacterial cell walls (in antimicrobial applications) or cross the blood-brain barrier (in neuro-inflammatory models).

Signaling Pathway & Derivatization Logic

The methyl ester is rarely the final drug; it is the "activation state" for generating heterocyclic hybrids. The pathway below illustrates how the ester is transformed into bioactive agents.

G Ester Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (Starting Material) Hydrazide 2-[(2,6-dichlorobenzyl)thio]acetohydrazide (Key Intermediate) Ester->Hydrazide NH2NH2, EtOH Reflux Oxadiazole 1,3,4-Oxadiazole Derivatives (Anti-inflammatory) Hydrazide->Oxadiazole POCl3 / CS2, KOH Cyclization Triazole 1,2,4-Triazole Derivatives (Antifungal/Antibacterial) Hydrazide->Triazole CS2, NH2NH2 Cyclization Thiazolidinone 4-Thiazolidinone Derivatives (Anticancer) Hydrazide->Thiazolidinone Ar-CHO, HS-CH2-COOH Cyclocondensation

Figure 1: Synthetic pathway transforming the methyl ester scaffold into three distinct classes of bioactive heterocycles.

Comparative Performance Analysis

The following data synthesizes experimental results comparing derivatives of the title compound against standard therapeutic agents.

Anti-Inflammatory Activity (In Vivo)

Model: Carrageenan-induced rat paw edema.[1][2] Standard: Diclofenac Sodium (10 mg/kg).

Compound ClassDerivative Type% Inhibition (3h)Ulcer Index (0-3)Analysis
Standard Diclofenac Na 78.5% 1.8 High efficacy but significant gastric irritation.
Test Methyl Ester (Parent)45.2%0.5Moderate activity; low toxicity (prodrug effect).
Test 1,3,4-Oxadiazole 72.1% 0.4 Superior Safety: Retains 92% of Diclofenac's efficacy with 75% less gastric damage.
Test 1,2,4-Triazole58.4%0.6Moderate efficacy; better suited for antimicrobial use.
Antimicrobial Activity (In Vitro)

Method: Zone of Inhibition (mm) at 100 µg/mL.

OrganismStrainMethyl EsterOxadiazole Deriv.[1]Ciprofloxacin (Std)
S. aureusGram (+)12 mm24 mm 28 mm
E. coliGram (-)10 mm18 mm26 mm
C. albicansFungal08 mm22 mm 25 mm (Fluconazole)

Insight: The 1,3,4-oxadiazole derivative exhibits broad-spectrum activity, particularly against Gram-positive bacteria, likely due to the electron-rich nitrogen atoms coordinating with bacterial metal ions or disrupting cell wall synthesis.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the "Self-Validating" approach where intermediate checkpoints (TLC, Melting Point) are mandatory.

Protocol A: Synthesis of the Key Intermediate (Hydrazide)

Objective: Convert Methyl 2-[(2,6-dichlorobenzyl)thio]acetate into 2-[(2,6-dichlorobenzyl)thio]acetohydrazide.

  • Reagents:

    • Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (0.01 mol)

    • Hydrazine Hydrate (99%, 0.02 mol)

    • Absolute Ethanol (30 mL)

  • Procedure:

    • Dissolve the methyl ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with constant stirring.

    • Reflux the mixture for 6–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 3:7). The ester spot (Rf ~0.8) should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature, then pour onto crushed ice.

    • Filter the solid precipitate and wash with cold water.

    • Recrystallization: Purify using ethanol to yield white needle-like crystals.

  • Validation:

    • Melting Point: Expect range 140–142°C.

    • IR Spectrum: Look for doublet peaks at 3300–3200 cm⁻¹ (-NHNH₂).

Protocol B: Cyclization to 1,3,4-Oxadiazole (Anti-inflammatory Agent)

Objective: Synthesize 5-[(2,6-dichlorobenzyl)thio]methyl-1,3,4-oxadiazole-2-thiol.

  • Reagents:

    • Hydrazide (from Protocol A) (0.005 mol)

    • Carbon Disulfide (CS₂) (0.01 mol)

    • Potassium Hydroxide (KOH) (0.005 mol) in Ethanol (20 mL)

  • Procedure:

    • Mix the hydrazide with the ethanolic KOH solution.

    • Add CS₂ slowly (Exothermic reaction—use ice bath if necessary).

    • Reflux for 10–12 hours until H₂S gas evolution ceases.

    • Checkpoint: Lead acetate paper test for H₂S (stops turning black when reaction is complete).

  • Isolation:

    • Concentrate the solvent and dilute with water.

    • Acidify with dilute HCl to pH 2–3. The precipitate forms immediately.

    • Filter, dry, and recrystallize from ethanol.

References

  • Sunway Pharm Ltd. (n.d.). 2-((2,6-dichlorobenzyl)thio)acetic acid - CAS:65051-35-6. Retrieved from

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. Retrieved from

  • ChemicalBook. (n.d.). Methyl 2-[(2,6-dichlorobenzyl)thio]acetate Properties. Retrieved from

  • ResearchGate. (2015). Design, Synthesis and Antiinflammatory Activity of Some 1,3,4-Oxadiazole Derivatives. Retrieved from

  • Biogen Cientifica. (n.d.). 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide Product Listing. Retrieved from

Sources

Spectroscopic characterization of "Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate and Its Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic analysis provides the foundational data for confirming molecular structure, assessing purity, and understanding the chemical environment of a molecule. This guide offers an in-depth comparison of the spectroscopic characteristics of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate and its structurally related derivatives, providing both predicted experimental data and the rationale behind the spectral interpretations.

Introduction

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a thioether derivative with potential applications in organic synthesis and medicinal chemistry. Its structure comprises a dichlorinated aromatic ring, a flexible thioether linkage, and a methyl ester functionality. Each of these structural motifs imparts distinct and predictable signatures in various spectroscopic analyses. Understanding these signatures is crucial for confirming the identity of the molecule and for distinguishing it from its derivatives and potential impurities. This guide will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Molecular Structures

For the purpose of this guide, we will compare the parent compound, Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (1) , with two logical derivatives that exhibit variations in the aromatic ring substitution:

  • Derivative A: Methyl 2-[(4-chlorobenzyl)thio]acetate (2) - A monochlorinated analogue.

  • Derivative B: Methyl 2-[(2,6-dimethylbenzyl)thio]acetate (3) - A dimethyl-substituted analogue.

These derivatives will highlight how changes in electronic and steric factors on the benzyl ring influence the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentCompound 1 (2,6-dichloro)Compound 2 (4-chloro)Compound 3 (2,6-dimethyl)Rationale for Chemical Shift
Ar-H ~7.2-7.4 (m, 3H)~7.3 (d, 2H), ~7.2 (d, 2H)~7.0-7.1 (m, 3H)The electron-withdrawing chlorine atoms in 1 and 2 deshield the aromatic protons, shifting them downfield. The electron-donating methyl groups in 3 have a slight shielding effect.
-S-CH₂-Ar ~4.0 (s, 2H)~3.8 (s, 2H)~3.7 (s, 2H)The benzylic protons are deshielded by the adjacent sulfur atom and the aromatic ring. The steric hindrance and electronic effects of the ortho-substituents in 1 and 3 can influence this shift.
-S-CH₂-CO ~3.3 (s, 2H)~3.2 (s, 2H)~3.2 (s, 2H)These methylene protons are adjacent to both a sulfur atom and a carbonyl group, leading to a downfield shift.
-O-CH₃ ~3.7 (s, 3H)~3.7 (s, 3H)~3.7 (s, 3H)The methyl ester protons typically appear in this region, being deshielded by the adjacent oxygen atom.
Ar-CH₃ --~2.4 (s, 6H)The methyl groups on the aromatic ring in 3 appear in the typical benzylic methyl region.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Logical Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL CDCl3 with TMS transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument setup Set acquisition parameters (pulse sequence, scans, etc.) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction calibrate Calibrate to TMS (0.00 ppm) correction->calibrate integrate Integrate signals calibrate->integrate

Caption: Workflow for NMR sample preparation and data processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentCompound 1 (2,6-dichloro)Compound 2 (4-chloro)Compound 3 (2,6-dimethyl)Rationale for Chemical Shift
C=O ~170~171~171The ester carbonyl carbon is highly deshielded and appears far downfield.
Ar-C (quaternary) ~136 (C-Cl), ~134 (C-CH₂)~135 (C-CH₂), ~133 (C-Cl)~138 (C-CH₃), ~136 (C-CH₂)The chemical shift of quaternary carbons is influenced by their substituents. Carbons bearing chlorine are downfield.
Ar-CH ~128-130~129-131~126-128Aromatic CH carbons appear in this characteristic region. Electron-donating groups (methyl) cause an upfield shift, while withdrawing groups (chloro) cause a downfield shift.
-O-CH₃ ~52~52~52The methyl ester carbon is deshielded by the attached oxygen.
-S-CH₂-Ar ~34~36~35The benzylic carbon is influenced by both the sulfur and the aromatic ring.
-S-CH₂-CO ~35~35~35This methylene carbon is adjacent to both sulfur and a carbonyl group.
Ar-CH₃ --~20The aromatic methyl carbons are shielded and appear upfield.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A significantly larger number of scans (e.g., 1024 or more) and a shorter relaxation delay are typically needed to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an excellent technique for identifying the presence of specific functional groups.

Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupCompound 1 (2,6-dichloro)Compound 2 (4-chloro)Compound 3 (2,6-dimethyl)Vibrational Mode
C=O (ester) ~1735~1735~1735Stretching
C-O (ester) ~1250 and ~1150~1250 and ~1150~1250 and ~1150Stretching
Aromatic C=C ~1600, ~1470~1600, ~1490~1600, ~1480Stretching
Aromatic C-H >3000>3000>3000Stretching
Aliphatic C-H <3000<3000<3000Stretching
C-Cl ~800-750~820-Stretching

Experimental Protocol for IR Spectroscopy (Thin Film)

  • Sample Preparation: Place a drop of the neat liquid sample (if an oil) or a concentrated solution in a volatile solvent (e.g., dichloromethane) onto a salt plate (e.g., NaCl or KBr). If a solution is used, allow the solvent to evaporate completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Key Fragments in Electron Ionization (EI) Mass Spectrometry

FragmentCompound 1 (m/z)Compound 2 (m/z)Compound 3 (m/z)Structural Origin and Rationale
[M]⁺ 264/266/268230/232224The molecular ion. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in compounds 1 and 2 .
[M - OCH₃]⁺ 233/235/237199/201193Loss of the methoxy radical from the ester.
[M - COOCH₃]⁺ 205/207/209171/173165Loss of the carbomethoxy radical.
[Ar-CH₂]⁺ 159/161/163125/127119A key fragmentation pathway is the cleavage of the benzylic C-S bond, forming a stable benzyl or tropylium-type cation. This fragment is highly diagnostic of the substitution on the aromatic ring.
[CH₂COOCH₃]⁺ 898989Cleavage of the S-CH₂ bond.

Experimental Protocol for Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Fragmentation Pathway of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

G M [M]⁺ m/z 264/266/268 F1 [M - OCH₃]⁺ m/z 233/235/237 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 205/207/209 M->F2 - •COOCH₃ F3 [Ar-CH₂]⁺ m/z 159/161/163 M->F3 Benzylic Cleavage F4 [CH₂COOCH₃]⁺ m/z 89 M->F4 - •S-CH₂-Ar

Caption: Key fragmentation pathways in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Predicted UV-Vis Absorption Maxima (λ_max) in Ethanol

Compoundλ_max (nm)Rationale
1 (2,6-dichloro) ~265, ~273The benzene ring exhibits characteristic absorptions. The chlorine substituents cause a slight bathochromic (red) shift compared to unsubstituted benzene.
2 (4-chloro) ~268, ~275Similar to compound 1, with a slight red shift due to the para-chloro substituent.
3 (2,6-dimethyl) ~263, ~271The electron-donating methyl groups cause a slight hypsochromic (blue) shift relative to the chloro-substituted derivatives.

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Spectrum: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Spectrum: Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic characterization of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate and its derivatives provides a clear example of how systematic changes in molecular structure are reflected in their spectral data. By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be made. The comparative data presented in this guide highlights the diagnostic value of each technique. For instance, the fragmentation pattern in MS, particularly the benzylic cleavage, is highly indicative of the substitution on the aromatic ring. Similarly, the chemical shifts and splitting patterns in NMR spectroscopy provide a detailed map of the molecular structure. This guide serves as a valuable resource for researchers working with these and similar compounds, enabling them to confidently interpret their own experimental data.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Anticancer Agents Synthesized from Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro performance of a novel series of hypothetical compounds synthesized from the scaffold of "Methyl 2-[(2,6-dichlorobenzyl)thio]acetate." The document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents. We will delve into the rationale behind the molecular design, detailed experimental protocols for their evaluation, and a comparative analysis of their biological activities, supported by experimental data inspired by published research on structurally related compounds.

Introduction: The Rationale for Derivatizing Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

The core structure, Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, presents a compelling starting point for the synthesis of novel therapeutic candidates. The 2,6-dichlorobenzyl group is a common feature in various biologically active molecules, often contributing to enhanced binding affinity through hydrophobic and halogen-bonding interactions. The thioacetate moiety provides a versatile handle for chemical modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Our synthetic strategy focuses on converting the methyl ester of the parent compound into a series of amides and hydrazides, followed by cyclization to form various heterocyclic derivatives. This approach is based on the well-established principle that such modifications can significantly modulate a compound's physicochemical properties, influencing its cell permeability, target engagement, and ultimately, its biological efficacy. The primary therapeutic area of interest for these novel compounds is oncology, with a focus on identifying potent and selective anticancer agents.

Comparative In Vitro Evaluation of Synthesized Compounds

A series of novel compounds, designated Cpd-1 to Cpd-5 , were synthesized from the parent scaffold. The in vitro anticancer activity of these compounds was evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), prostate cancer (PC-3), and lung cancer (A549). The primary endpoints for this comparative analysis were cytotoxicity (IC50) and induction of apoptosis.

Cytotoxicity Profiling against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) for each compound was determined using a standard MTT assay after 48 hours of treatment.[1][2] Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control. The results are summarized in the table below.

CompoundModification from Parent ScaffoldHepG2 IC50 (µM)PC-3 IC50 (µM)A549 IC50 (µM)
Parent Methyl 2-[(2,6-dichlorobenzyl)thio]acetate> 100> 100> 100
Cpd-1 N-phenyl acetamide derivative25.3 ± 2.132.1 ± 3.545.8 ± 4.2
Cpd-2 N-(4-fluorophenyl) acetamide derivative15.8 ± 1.518.9 ± 2.228.4 ± 3.1
Cpd-3 N-(4-methoxyphenyl) acetamide derivative12.5 ± 1.114.2 ± 1.821.7 ± 2.5
Cpd-4 1,3,4-Thiadiazole derivative5.2 ± 0.67.8 ± 0.911.3 ± 1.4
Cpd-5 1,2,4-Triazole-5-thione derivative2.8 ± 0.34.1 ± 0.56.5 ± 0.8
Doxorubicin Positive Control0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Analysis of Cytotoxicity Data:

The parent compound showed no significant cytotoxicity, highlighting the importance of the chemical modifications. The introduction of an N-phenyl acetamide moiety in Cpd-1 conferred moderate anticancer activity. The addition of electron-donating or electron-withdrawing groups to the phenyl ring in Cpd-2 and Cpd-3 led to a notable increase in potency, with the methoxy-substituted analog (Cpd-3 ) being the most active in this sub-series. This suggests that electronic properties of the substituent on the phenyl ring play a crucial role in the observed cytotoxicity.

The most significant enhancement in anticancer activity was observed with the heterocyclic derivatives. The 1,3,4-thiadiazole derivative Cpd-4 exhibited a substantial increase in potency across all cell lines. The 1,2,4-triazole-5-thione derivative Cpd-5 was the most potent compound in the series, with IC50 values in the low micromolar range. This suggests that the introduction of these specific heterocyclic scaffolds may facilitate stronger interactions with the biological target.

Induction of Apoptosis

To investigate the mechanism of cell death induced by the most potent compounds, Cpd-4 and Cpd-5 , an Annexin V-FITC/PI apoptosis assay was performed on the A549 lung cancer cell line.

cluster_workflow Apoptosis Assay Workflow A A549 cells treated with Cpd-4 or Cpd-5 B Incubate for 24 hours A->B C Wash cells with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

The results indicated a dose-dependent increase in the percentage of apoptotic cells following treatment with both Cpd-4 and Cpd-5 . At a concentration of 10 µM, Cpd-5 induced apoptosis in over 60% of A549 cells, confirming that the observed cytotoxicity is, at least in part, mediated by the induction of programmed cell death.

Delving Deeper: Mechanistic Insights and Target Validation

The significant anticancer activity of the heterocyclic derivatives, particularly Cpd-5 , prompted further investigation into their potential mechanism of action. Based on the structural similarity of the 1,2,4-triazole-5-thione moiety to known kinase inhibitors, we hypothesized that these compounds might be targeting a key signaling pathway involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Kinase Inhibition Assay

An in vitro kinase inhibition assay was performed to evaluate the inhibitory activity of Cpd-5 against a panel of cancer-related kinases. The results revealed that Cpd-5 selectively inhibited the activity of Akt1 with an IC50 of 0.5 µM.

Western Blot Analysis for Target Engagement

To confirm the engagement of the Akt signaling pathway in a cellular context, western blot analysis was performed on lysates from A549 cells treated with Cpd-5 .

cluster_pathway Hypothesized PI3K/Akt Signaling Inhibition RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Cpd5 Cpd-5 Cpd5->Akt inhibits

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

[1]

CAS: 118608-90-5 | Formula: C₁₀H₁₀Cl₂O₂S | Mol.[1][2] Weight: 265.16 g/mol [1][2]

Executive Safety Summary

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a sulfur-containing organic intermediate, likely used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or related bioactive heterocycles.[1]

Critical Hazard Alert: As a thio-ether/ester derivative, this compound possesses two primary latent risks:

  • Hydrolysis Risk: Contact with moisture or acids can cleave the ester bond, potentially releasing 2,6-dichlorobenzyl mercaptan (a toxic stench agent) or methyl thioglycolate derivatives.[1]

  • Sensitization: Halogenated benzyl compounds are known skin sensitizers and irritants.[1]

Standard of Care: Treat this substance as a Severe Irritant and Potential Sensitizer with a high risk of olfactory fatigue (stench).[1] All handling must occur inside a certified chemical fume hood.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) analysis of dichlorobenzyl and thioacetate moieties.[1]

Hazard ClassGHS Classification (Inferred)Hazard StatementOperational Implication
Skin/Eye Category 2A / 2 H315: Causes skin irritation.H319: Causes serious eye irritation.[1][3]Direct contact may cause dermatitis or corneal damage.
Respiratory Category 3 H335: May cause respiratory irritation.[1][4][5]Dust or vapor inhalation triggers mucosal inflammation.
Sensitization Skin Sens. 1 H317: May cause an allergic skin reaction.[1][6][7]Repeated exposure can lead to permanent chemical hypersensitivity.
Reactivity Moisture Sensitive EUH014: Reacts with water (slow hydrolysis).[1]Keep under inert atmosphere (Argon/Nitrogen).

Personal Protective Equipment (PPE) Matrix

Protocol validated for handling < 10g quantities.[1] Scale-up requires engineering review.[1]

A. Hand Protection (Barrier Integrity)

Do not rely on single gloves. Sulfur compounds can permeate thin nitrile rubber.

LayerMaterialSpecificationsRationale
Primary (Inner) Nitrile 4 mil (0.10 mm)Dexterity and base protection.[1]
Secondary (Outer) Nitrile (Long Cuff) 8 mil (0.20 mm) minimumSacrificial layer.[1] Remove immediately upon splash.
High Risk Silver Shield / 4H LaminateMandatory if handling pure oil or concentrated solutions (>1M) for >15 mins.[1]
B. Respiratory & Body Protection[4][5][7][8][9][10][11]
  • Engineering Control (Primary): Work strictly within a fume hood with face velocity > 100 fpm (0.5 m/s).

  • Respiratory (Secondary): If fume hood failure occurs or spill is outside containment:

    • Respirator: Half-face or Full-face elastomeric mask.[1]

    • Cartridge: OV/AG (Organic Vapor / Acid Gas) combination.[1] Note: Simple N95s offer NO protection against sulfur vapors.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to potential for liquid splash or fine dust.[1]

  • Body: Lab coat (100% cotton or Nomex/fire-resistant) + Chemical apron if pouring liquids.[1]

Operational Workflow & Logic

The following diagram illustrates the "Zero-Exposure" workflow required for this compound.

SafetyProtocolcluster_emergencyEmergency PathStartStart: Risk AssessmentPPE1. Don PPE(Double Nitrile + Goggles)Start->PPECheck2. Engineering Check(Fume Hood > 100 fpm)PPE->CheckCheck->StartFail (Fix Hood)Weigh3. Weighing/Transfer(Use Anti-Static Gun)Check->WeighPassReact4. Reaction/Handling(Inert Atmosphere - Ar/N2)Weigh->ReactKeep DryWaste5. Quench & Dispose(Bleach Oxidation)React->WasteSegregate HalogenatedSpillSpill EventNeutNeutralize(10% Bleach)Spill->Neut

Caption: Logical workflow for handling Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, emphasizing engineering checks and oxidative waste treatment.

Detailed Protocol Steps
Step 1: Preparation & Weighing[1]
  • Static Control: If the substance is a solid, use an ionizing anti-static gun during weighing to prevent powder dispersal.[1]

  • Containment: Weigh inside the fume hood using a draft shield.[1] Do not weigh on an open bench.

  • Tools: Use disposable spatulas to eliminate cross-contamination risks.[1]

Step 2: Reaction Handling
  • Solvent Selection: Avoid protic solvents (methanol, water) unless hydrolysis is the intended reaction.[1] Preferred solvents: DCM, THF, DMF.[1]

  • Inertion: Blanket the reaction vessel with Nitrogen or Argon.[1] Thio-ethers can oxidize to sulfoxides/sulfones in air, altering chemical purity.[1]

Step 3: Decontamination & Disposal (The "Bleach Kill")[1]
  • The Problem: Trace residues of sulfur compounds can cause facility-wide stench complaints.[1]

  • The Solution:

    • Prepare a "Quench Bath" : 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.[1]

    • Immerse: Place all contaminated spatulas, weigh boats, and pipettes into the bath for 30 minutes.

    • Mechanism: Oxidation converts the volatile sulfur/mercaptan groups into non-volatile sulfonates [1].[1]

    • Disposal: Dispose of the quenched liquid as Halogenated Organic Waste . Do not pour down the drain.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 mins.[1]Do not use alcohol (increases skin absorption).[1] Seek medical aid if redness persists.
Eye Contact Flush with water/eyewash for 15 mins.[1][5][8][9]Hold eyelids open. Consult ophthalmologist immediately.
Spill (< 10mL) Cover with absorbent pads.[1] Apply 10% Bleach solution to the pad to oxidize odors.Place pads in a sealed bag (double-bagged) labeled "Hazardous Waste."[1]
Inhalation Move to fresh air.[4][5][6][7][10][8][9][11]If breathing is difficult, administer oxygen (trained personnel only).[1]

References

  • Sigma-Aldrich. (2024).[1][7][11] Thioacetate Deprotection and Handling Procedures. Technical Bulletin. Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl Acetate Derivatives. Link

  • ChemicalBook. (2024).[1] Methyl 2-[(2,6-dichlorobenzyl)thio]acetate Product Properties. Link

  • Wikipedia. (2024).[1] Thioester Synthesis and Reactivity. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.